![molecular formula C15H11ClFNO3 B2929061 2-(2-chloro-4-formylphenoxy)-N-(2-fluorophenyl)acetamide CAS No. 717891-68-4](/img/structure/B2929061.png)
2-(2-chloro-4-formylphenoxy)-N-(2-fluorophenyl)acetamide
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Description
2-(2-Chloro-4-formylphenoxy)-N-(2-fluorophenyl)acetamide, also known as CFFC, is a synthetic compound that has been studied for its potential applications in scientific research. CFFC is an acetamide derivative that contains a chlorine atom, a fluorine atom, and a formyl group. It has been used in a variety of biochemical and physiological studies due to its ability to interact with various molecules and proteins.
Scientific Research Applications
Photochemical Reactions
Research has shown that compounds similar to 2-(2-chloro-4-formylphenoxy)-N-(2-fluorophenyl)acetamide undergo distinct photochemical reactions in different solvents, leading to various photoproducts. For instance, flutamide, a related compound, exhibits different photo-induced reactions in acetonitrile and 2-propanol, highlighting the significance of solvent effects in photochemistry and the generation of phenoxy radicals (Watanabe, Fukuyoshi, & Oda, 2015).
Chemoselective Acetylation
The chemoselective monoacetylation of amino groups, as demonstrated in the synthesis of N-(2-Hydroxyphenyl)acetamide, an intermediate in antimalarial drug synthesis, employs immobilized lipase for catalysis. This research underscores the utility of enzymatic processes in achieving selective acetylation, which could be applied in synthesizing derivatives of 2-(2-chloro-4-formylphenoxy)-N-(2-fluorophenyl)acetamide (Magadum & Yadav, 2018).
Synthesis and Characterization of Novel Compounds
The synthesis and characterization of novel compounds, such as 2-(4-cyano-3-fluoro-phenoxy)-N-(substituted phenyl) acetamides, demonstrate the potential of these compounds in various applications, including medicinal chemistry. These studies provide insights into the structural and functional properties of these compounds, paving the way for their utilization in drug development and other scientific research applications (Yang Man-li, 2008).
Anticancer, Anti-Inflammatory, and Analgesic Activities
Research into the synthesis of 2-(substituted phenoxy) acetamide derivatives has revealed their potential as anticancer, anti-inflammatory, and analgesic agents. These studies highlight the therapeutic potential of these compounds, suggesting their utility in developing new medications (Rani, Pal, Hegde, & Hashim, 2014).
Hydrogen-bonded Complexes Study
The investigation of hydrogen-bonded complexes formed by formamide and acetamide with phenols provides valuable information on the interaction dynamics of these compounds. Understanding these interactions is crucial for the development of new materials and for applications in supramolecular chemistry (Malathi, Sabesan, & Krishnan, 2004).
properties
IUPAC Name |
2-(2-chloro-4-formylphenoxy)-N-(2-fluorophenyl)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClFNO3/c16-11-7-10(8-19)5-6-14(11)21-9-15(20)18-13-4-2-1-3-12(13)17/h1-8H,9H2,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BCSYZYIJVVZBFF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)COC2=C(C=C(C=C2)C=O)Cl)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClFNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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